Cas no 2551-73-7 (1-Benzylguanidine)

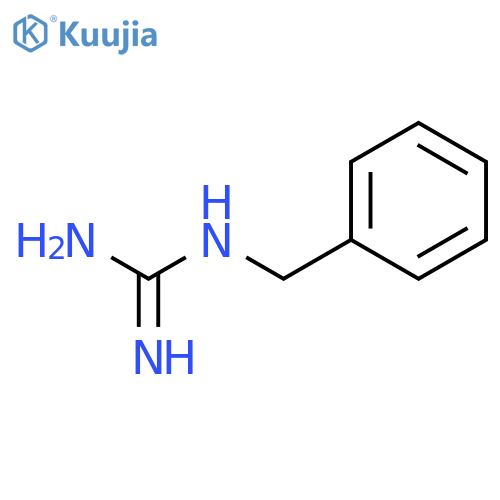

1-Benzylguanidine structure

商品名:1-Benzylguanidine

CAS番号:2551-73-7

MF:C16H24N6O4S

メガワット:396.464561462402

MDL:MFCD18917422

CID:264415

PubChem ID:44123848

1-Benzylguanidine 化学的及び物理的性質

名前と識別子

-

- 1-Benzylguanidine

- BENZYLGUANIDINE SULFATE (2:1)

- N-Benzylguanidine compound with sulfuric acid (2:1)

- 1-benzylguanidine hemisulfate

- Benzyl-guanidin,Sulfat

- benzylguanidine sulphate

- benzyl-guanidine,sulfate

- benzyl-guanidinhemisulfate

- benzylguanidinium sulfate

- MFCD01746693

- Benzylguanidine sulfate(2:1)

- EN300-79396

- 2-benzylguanidine;sulfuric acid

- CAA55173

- 2-Benzylguanidine hemisulfate

- 2551-73-7

- BS-16262

- C16H24N6O4S

- D81805

- AKOS015856767

- A911277

- N-Benzylguanidine hemisulphate

- bis(N''-benzylguanidine); sulfuric acid

- bis(2-benzylguanidine); sulfuric acid

- CS-0156275

- N-Benzylguanidinecompound with sulfuric acid (2:1)

- bis(N''-benzylguanidine), sulfuric acid

- DS-008611

- bis(guanidine, benzyl-); sulfuric acid

-

- MDL: MFCD18917422

- インチ: InChI=1S/2C8H11N3.H2O4S/c2*9-8(10)11-6-7-4-2-1-3-5-7;1-5(2,3)4/h2*1-5H,6H2,(H4,9,10,11);(H2,1,2,3,4)

- InChIKey: SQYPEJLKAOZVHW-UHFFFAOYSA-N

- ほほえんだ: NC(NCC1=CC=CC=C1)=N.NC(NCC2=CC=CC=C2)=N.O=S(O)(O)=O

計算された属性

- せいみつぶんしりょう: 396.15800

- どういたいしつりょう: 396.158

- 同位体原子数: 0

- 水素結合ドナー数: 8

- 水素結合受容体数: 10

- 重原子数: 27

- 回転可能化学結合数: 6

- 複雑さ: 214

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 212A^2

じっけんとくせい

- 密度みつど: 1.13

- ふってん: 300°Cat760mmHg

- フラッシュポイント: 135.2°C

- PSA: 206.78000

- LogP: 4.14920

1-Benzylguanidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-79396-1.0g |

bis(N''-benzylguanidine), sulfuric acid |

2551-73-7 | 95% | 1.0g |

$2350.0 | 2023-02-12 | |

| Enamine | EN300-79396-2.5g |

bis(N''-benzylguanidine), sulfuric acid |

2551-73-7 | 95% | 2.5g |

$4607.0 | 2023-02-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AN705-1g |

1-Benzylguanidine |

2551-73-7 | 97+% | 1g |

375.0CNY | 2021-07-15 | |

| eNovation Chemicals LLC | D752649-1g |

bis(N''-benzylguanidine), sulfuric acid |

2551-73-7 | 97+% | 1g |

$100 | 2025-02-26 | |

| Aaron | AR01AJO5-1g |

bis(N''-benzylguanidine), sulfuric acid |

2551-73-7 | 99% | 1g |

$43.00 | 2025-02-09 | |

| Crysdot LLC | CD12091126-5g |

1-Benzylguanidine hemisulfate |

2551-73-7 | 97% | 5g |

$446 | 2024-07-24 | |

| A2B Chem LLC | AV70569-5g |

N-Benzylguanidinecompound with sulfuric acid (2:1) |

2551-73-7 | 97% | 5g |

$114.00 | 2024-04-20 | |

| 1PlusChem | 1P01AJFT-5g |

bis(N''-benzylguanidine), sulfuric acid |

2551-73-7 | 97% | 5g |

$124.00 | 2024-05-20 | |

| eNovation Chemicals LLC | D752649-250mg |

bis(N''-benzylguanidine), sulfuric acid |

2551-73-7 | 97+% | 250mg |

$75 | 2025-02-20 | |

| eNovation Chemicals LLC | D752649-250mg |

bis(N''-benzylguanidine), sulfuric acid |

2551-73-7 | 97+% | 250mg |

$75 | 2024-06-06 |

1-Benzylguanidine 関連文献

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

2551-73-7 (1-Benzylguanidine) 関連製品

- 5696-79-7((1-naphthylmethyl)guanidine)

- 2211-57-6(N-Benzylguanidine)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2551-73-7)1-Benzylguanidine

清らかである:99%

はかる:5g

価格 ($):171.0